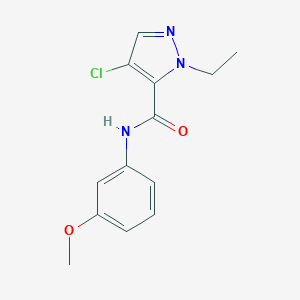
4-chloro-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is commonly referred to as CEP-26401 and is known for its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of CEP-26401 is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. By inhibiting COX-2, CEP-26401 can reduce inflammation and pain.
Biochemical and Physiological Effects:
CEP-26401 has been found to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, CEP-26401 has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using CEP-26401 in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, CEP-26401 has been extensively studied, and its effects have been well-documented. However, one limitation of using CEP-26401 is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of CEP-26401. One potential area of research is the development of new derivatives of CEP-26401 that exhibit improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of CEP-26401 and its potential therapeutic applications. Furthermore, the safety and toxicity of CEP-26401 need to be further investigated to determine its potential use in clinical settings.
Conclusion:
In conclusion, CEP-26401 is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. It exhibits anti-inflammatory and analgesic properties and has been investigated for its potential use in the treatment of various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CEP-26401 have been discussed in this paper. Further research is needed to fully understand the potential of CEP-26401 as a therapeutic agent.
Métodos De Síntesis
The synthesis of CEP-26401 involves several steps, including the reaction of 3-methoxybenzaldehyde with ethyl acetoacetate to form 3-ethoxy-1-(3-methoxyphenyl)but-2-en-1-one. This intermediate is then reacted with hydrazine hydrate to form 4-chloro-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide. The final product is obtained after purification and isolation.
Aplicaciones Científicas De Investigación
CEP-26401 has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic properties and has been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Nombre del producto |
4-chloro-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide |
|---|---|
Fórmula molecular |
C13H14ClN3O2 |
Peso molecular |
279.72 g/mol |
Nombre IUPAC |
4-chloro-2-ethyl-N-(3-methoxyphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H14ClN3O2/c1-3-17-12(11(14)8-15-17)13(18)16-9-5-4-6-10(7-9)19-2/h4-8H,3H2,1-2H3,(H,16,18) |
Clave InChI |
WNPNAYKNHRBPDK-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)Cl)C(=O)NC2=CC(=CC=C2)OC |
SMILES canónico |
CCN1C(=C(C=N1)Cl)C(=O)NC2=CC(=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide](/img/structure/B213896.png)
![1-ethyl-4-nitro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B213899.png)
![N-[4-(aminosulfonyl)phenyl]-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B213900.png)

![2-Amino-4-[5-(3-chlorophenyl)-2-furyl]-5-oxo-1-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B213904.png)
![3-amino-6-(difluoromethyl)-N-(2,4-dimethylphenyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B213906.png)
![N-(3,4-dichlorophenyl)-N'-[1-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-yl]urea](/img/structure/B213908.png)
![3-(4-{[4-(2-Furoyl)piperazin-1-yl]carbonyl}quinolin-2-yl)phenyl isopropyl ether](/img/structure/B213909.png)


![4-chloro-1,5-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B213912.png)

![3-amino-N-(3,4-dimethoxyphenyl)-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B213917.png)